An In-depth Technical Guide to Isobutylisopropyldimethoxysilane: Structure, Properties, and Synthetic Potential
An In-depth Technical Guide to Isobutylisopropyldimethoxysilane: Structure, Properties, and Synthetic Potential
This guide provides a comprehensive technical overview of isobutylisopropyldimethoxysilane, a sterically hindered organosilane compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical structure, physicochemical properties, and explores its potential utility in advanced organic synthesis, moving beyond its primary industrial application.
Unveiling the Molecular Architecture: Structure and Conformation
Isobutylisopropyldimethoxysilane, identified by the CAS Number 111439-76-0, possesses a unique molecular structure that dictates its chemical behavior and reactivity.[1] Its systematic IUPAC name is dimethoxy(2-methylpropyl)propan-2-ylsilane.[2] The central silicon atom is covalently bonded to two bulky alkyl groups, an isobutyl and an isopropyl group, and two reactive methoxy groups.
The molecular formula is C₉H₂₂O₂Si, with a corresponding molecular weight of 190.36 g/mol .[1] The significant steric hindrance imparted by the branched isobutyl and isopropyl groups around the silicon center is a defining characteristic of this molecule. This steric crowding profoundly influences its reactivity, particularly the rate of hydrolysis of the methoxy groups, and is a key factor in its application as a stereoselectivity control agent in polymerization catalysis.[1]
Caption: 2D representation of Isobutylisopropyldimethoxysilane.
Physicochemical and Spectroscopic Profile
Isobutylisopropyldimethoxysilane is a colorless, transparent liquid under standard conditions.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 111439-76-0 | [1][2] |
| Molecular Formula | C₉H₂₂O₂Si | [1][2] |
| Molecular Weight | 190.36 g/mol | [1] |
| Appearance | Colorless transparent liquid | [1] |
| Boiling Point | 178 °C at 760 mmHg | [1] |
| Flash Point | 49 °C | [1] |
| Density | ~0.86 g/cm³ | |
| Refractive Index | ~1.4125 | [1] |
| Solubility | Miscible with common organic solvents; reacts with water. | [1] |
Spectroscopic Data:
While a publicly available, experimentally verified ¹H NMR spectrum is not readily accessible, a predicted spectrum can be derived from established chemical shift ranges for similar organosilicon compounds.
-
¹H NMR (Predicted):
-
δ ~3.5 ppm (s, 6H): The six protons of the two methoxy groups (Si-O-CH₃ ).
-
δ ~1.8-2.0 ppm (m, 1H): The methine proton of the isobutyl group (-CH₂-CH -(CH₃)₂).
-
δ ~1.0-1.2 ppm (m, 1H): The methine proton of the isopropyl group (Si-CH -(CH₃)₂).
-
δ ~0.9-1.0 ppm (d, 6H): The twelve protons of the four methyl groups of the isopropyl and isobutyl moieties.
-
δ ~0.6-0.7 ppm (d, 2H): The two methylene protons of the isobutyl group (Si-CH₂ -).
-
-
¹³C NMR: A ¹³C NMR spectrum is available on PubChem, though specific chemical shifts are not listed.[2] Based on typical values for alkylsilanes, the following approximate chemical shifts can be expected:
-
δ ~50 ppm: Methoxy carbons (Si-O-C H₃).
-
δ ~25-30 ppm: Methylene and methine carbons of the isobutyl and isopropyl groups.
-
δ ~15-20 ppm: Methyl carbons of the isobutyl and isopropyl groups.
-
-
²⁹Si NMR: The ²⁹Si NMR chemical shift is a sensitive probe of the electronic environment of the silicon atom. For dialkoxydialkylsilanes, the chemical shift is expected to be in the range of -5 to -25 ppm relative to tetramethylsilane (TMS).[3][4]
Reactivity and Mechanistic Considerations: The Role of Hydrolysis
A key chemical property of isobutylisopropyldimethoxysilane, like other alkoxysilanes, is its susceptibility to hydrolysis.[1] The silicon-oxygen bonds of the methoxy groups are reactive towards water, leading to the formation of silanol intermediates (Si-OH) and the release of methanol.[1]
Caption: General reaction pathway for the hydrolysis and condensation of a dialkoxydialkylsilane.
This hydrolysis reaction is the first step in the formation of polysiloxane networks and is the basis for the use of alkoxysilanes in sol-gel processes and as coupling agents. The rate of hydrolysis is influenced by factors such as pH, water concentration, and the steric bulk of the substituents on the silicon atom. The significant steric hindrance from the isobutyl and isopropyl groups in isobutylisopropyldimethoxysilane is expected to slow the rate of hydrolysis compared to less hindered silanes.[5]
Industrial Application: A Key Component in Polymer Synthesis
The primary and well-established industrial application of isobutylisopropyldimethoxysilane is as an external electron donor in Ziegler-Natta catalyst systems for the polymerization of propylene.[1] In this role, it is not a direct part of the catalyst but is added to the polymerization reactor to control the stereochemistry of the resulting polypropylene.[1] By selectively deactivating non-stereospecific active sites on the catalyst surface, it significantly increases the isotacticity of the polymer.[1] This leads to polypropylene with enhanced mechanical properties, such as higher stiffness and melting point, which are crucial for demanding applications.
Potential Applications in Advanced Organic Synthesis for Drug Development
While direct applications of isobutylisopropyldimethoxysilane in drug development are not widely documented, its structural features and the general reactivity of sterically hindered silanes suggest potential utility in several areas of modern organic synthesis relevant to the pharmaceutical industry.
Steric Control in Asymmetric Synthesis
The bulky isobutyl and isopropyl groups can be exploited to influence the stereochemical outcome of reactions. Sterically hindered silanes have been shown to be effective in directing stereoselective transformations.[6][7] For example, they can be used to introduce chirality or to control the facial selectivity of reactions on adjacent functional groups. This is a critical aspect of drug development, where the specific stereoisomer of a molecule often dictates its pharmacological activity and safety profile.
As a Bulky Protecting Group
The dimethoxysilane moiety can potentially serve as a diol protecting group. The formation of a six-membered ring with a diol would be sterically demanding, suggesting that it might be selective for less hindered diols. The stability of the resulting silylene acetal would be influenced by the steric hindrance, potentially allowing for selective deprotection under specific conditions. Organosilyl protecting groups are widely used in the synthesis of complex molecules, including active pharmaceutical ingredients, due to their tunable stability and mild removal conditions.[8]
Precursor to Novel Organosilicon Compounds
Isobutylisopropyldimethoxysilane can serve as a starting material for the synthesis of other functionalized silanes. The methoxy groups can be displaced by a variety of nucleophiles, allowing for the introduction of different functionalities. This could be a route to novel organosilicon compounds with potential biological activity or for use as specialized reagents in drug synthesis.
Representative Experimental Protocol: Synthesis of a Dialkoxydialkylsilane
Objective: To synthesize a dialkoxydialkylsilane from the corresponding dichlorosilane.
Materials:
-
Dichlorodialkylsilane (1 equivalent)
-
Anhydrous Methanol (≥ 2 equivalents)
-
Anhydrous Triethylamine (≥ 2 equivalents)
-
Anhydrous Diethyl Ether (as solvent)
-
Anhydrous Sodium Sulfate (for drying)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.
-
Initial Charge: The flask is charged with the dichlorodialkylsilane and anhydrous diethyl ether. The solution is cooled to 0 °C in an ice bath.
-
Addition of Alcohol and Base: A solution of anhydrous methanol and anhydrous triethylamine in anhydrous diethyl ether is prepared and added dropwise to the stirred solution of the dichlorosilane via the dropping funnel. The triethylamine acts as a scavenger for the HCl generated during the reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure dialkoxydialkylsilane.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent, along with an inert atmosphere, is crucial to prevent premature hydrolysis of the starting dichlorosilane and the product alkoxysilane.
-
Use of a Base: Triethylamine is used to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions.
-
Purification by Distillation: Fractional distillation is an effective method for purifying the liquid product from any remaining starting materials or byproducts.
Safety and Handling
Isobutylisopropyldimethoxysilane is a flammable liquid and vapor. It causes skin irritation and is harmful if inhaled.[2] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It should be stored in a cool, dry place away from sources of ignition and moisture.
Conclusion and Future Perspectives
Isobutylisopropyldimethoxysilane is a sterically hindered organosilane with a well-defined role in the polymer industry. For the drug development professional, its direct application may be limited, but the principles of steric control and reactivity embodied by this molecule are highly relevant. The exploration of sterically demanding silanes in stereoselective synthesis and as novel protecting groups presents an intriguing avenue for future research in the quest for more efficient and selective synthetic methodologies for complex pharmaceutical targets. As the field of medicinal chemistry continues to evolve, the unique properties of organosilicon compounds like isobutylisopropyldimethoxysilane may yet find a more prominent role in the synthesis of the next generation of therapeutics.
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